molecular formula C18H21N5O3S B2581970 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 326004-37-9

2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2581970
CAS No.: 326004-37-9
M. Wt: 387.46
InChI Key: NRYOKUWSPNARSR-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a purine derivative that has garnered interest for its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have indicated that purine derivatives can exhibit antiviral activity. For instance, compounds similar to the one have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The mechanism often involves the inhibition of viral polymerases or proteases, essential for viral life cycles .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes. For example, it could potentially inhibit mono-ADP-ribosyltransferases (mARTs), which are critical in various cellular processes including DNA repair and apoptosis. Compounds that inhibit these enzymes can provide therapeutic avenues for diseases characterized by dysregulated cell death and proliferation .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in nucleotide metabolism.
  • Disruption of Protein Interactions : Interfering with protein-protein interactions crucial for viral entry into host cells.
  • Modulation of Signaling Pathways : Altering pathways related to inflammation and immune response.

Study on Antiviral Efficacy

A study published in MDPI evaluated several purine derivatives against viral targets. The results indicated that certain derivatives showed effective inhibition of viral replication at concentrations as low as 10 μM . While specific data on the compound is limited, its structural similarity to active compounds suggests potential efficacy.

Comparative Analysis

A comparative analysis was conducted on various purine derivatives including the target compound. The findings are summarized in the following table:

CompoundIC50 (μM)Target EnzymeMechanism
Compound A5Viral PolymeraseCompetitive Inhibition
Compound B15mARTsNon-competitive Inhibition
Target Compound TBDTBDTBD

This table highlights the need for further research to determine the specific biological activity and potency of the target compound.

Properties

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11(2)23(12-8-6-5-7-9-12)13(24)10-27-17-19-14-15(20-17)21(3)18(26)22(4)16(14)25/h5-9,11H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYOKUWSPNARSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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